Cvdc, (E)-

Description

Conceptual Foundations of Stereoisomerism in Organic Chemistry

Stereoisomers are molecules that share the same structural formula and the same connectivity between atoms but differ in the spatial orientation of their atoms. acs.orgrsc.orgnih.gov This spatial difference, which cannot be interconverted by simple bond rotation, leads to distinct molecules with potentially different physical and chemical properties. nih.govcapes.gov.brchemicalbook.com Geometric isomerism is a specific type of stereoisomerism that arises due to restricted rotation around a bond or within a ring structure. acs.orgrsc.orgnih.govnih.govfishersci.ca The most common instance involves carbon-carbon double bonds, where the pi bond prevents free rotation. nih.govcapes.gov.brnih.gov

Principles of (E)-Isomer Nomenclature and Stereochemical Assignment

Geometric isomers around a double bond are traditionally designated as cis or trans. nih.govchemicalbook.comnih.gov The cis isomer has substituents on the same side of the double bond, while the trans isomer has substituents on opposite sides. nih.govchemicalbook.comnih.gov However, this cis/trans system can be ambiguous when there are more than two different substituents on the double bond carbons. researchgate.netnih.gov

To address this, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign stereochemistry using the (E) and (Z) nomenclature. researchgate.netnih.govjenabioscience.comnih.govresearchgate.net For each carbon involved in the double bond, the two substituents are assigned a priority based on the atomic number of the atom directly attached to the double bond. researchgate.netnih.govjenabioscience.comnih.govresearchgate.net Higher atomic number denotes higher priority. If the atoms directly attached are the same, the atoms bonded to them are considered, and so on, following specific rules. jenabioscience.comresearchgate.net

Once priorities are assigned to the two substituents on each carbon of the double bond:

If the two higher-priority substituents are on the same side of the double bond, the isomer is assigned the (Z) configuration (from the German zusammen, meaning "together"). researchgate.netnih.govnih.govresearchgate.net

If the two higher-priority substituents are on opposite sides of the double bond, the isomer is assigned the (E) configuration (from the German entgegen, meaning "opposite"). researchgate.netnih.govnih.gov

This (E)/(Z) system provides an unambiguous way to describe the stereochemistry of double bonds regardless of the number and nature of substituents. researchgate.netnih.govnih.gov

Historical Development of Research on Geometric Isomers

The concept of isomerism, including variations in spatial arrangement, has roots in the 19th century. Louis Pasteur's observations in 1848 on tartaric acid crystals, which were mirror images and rotated plane-polarized light in opposite directions, provided early evidence for stereoisomerism. smolecule.com In 1874, Jacobus Henricus Van't Hoff and Joseph Achille Le Bel independently proposed the tetrahedral carbon atom, which helped explain the existence of isomers with the same connectivity but different spatial arrangements. acs.org The systematic study and understanding of geometric isomerism, particularly in the context of restricted rotation around double bonds, developed further over time. The introduction of the Cahn-Ingold-Prelog rules in the mid-20th century provided a standardized and rigorous method for assigning stereochemical descriptors like (E) and (Z), significantly advancing the field of stereochemistry. jenabioscience.comacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

130598-17-3 |

|---|---|

Molecular Formula |

C11H14ClN3O4 |

Molecular Weight |

287.70 g/mol |

IUPAC Name |

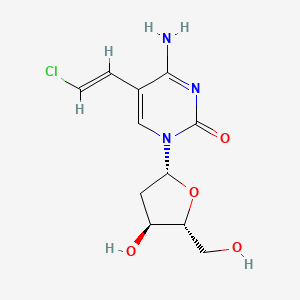

4-amino-5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H14ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h1-2,4,7-9,16-17H,3,5H2,(H2,13,14,18)/b2-1+/t7-,8+,9+/m0/s1 |

InChI Key |

DCWUQHLHCBQOAM-PIXDULNESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/Cl)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCl)CO)O |

Origin of Product |

United States |

The Compound E Cvdc

Chemical and Physical Properties

(E)-5-(2-Chloroethenyl)-2'-deoxycytidine has the molecular formula C₁₁H₁₄ClN₃O₄ and a molecular weight of 287.70 g/mol . nih.gov Several computed properties for (E)-CVDC are available, providing insight into its likely behavior.

| Property | Value | Source |

| Molecular Weight | 287.70 g/mol | PubChem |

| XLogP3 | -0.7 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 287.0672836 Da | PubChem |

| Monoisotopic Mass | 287.0672836 Da | PubChem |

| Topological Polar Surface Area | 108 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

Note: These are computed properties and may vary from experimentally determined values.

Detailed experimental physical properties such as melting point or solubility specific to (E)-CVDC were not found in the consulted literature. Spectroscopic data (e.g., specific ¹H NMR shifts, ¹³C NMR shifts, IR absorption bands, or Mass Spectrometry fragmentation patterns) specifically for (E)-5-(2-Chloroethenyl)-2'-deoxycytidine were also not available in the search results, although general principles and applications of these techniques are discussed in the literature. scribd.com20.198.91

Synthesis

The synthesis of (E)-5-(2-Chloroethenyl)-2'-deoxycytidine has been reported. capes.gov.br One method involves its preparation using an improved synthesis of the related compound (E)-5-(2-chlorovinyl)-2'-deoxyuridine (CVDU) as a starting material. capes.gov.br This indicates a synthetic route that likely involves modifications of existing nucleoside synthesis methodologies, incorporating the (E)-2-chloroethenyl moiety at the 5-position of the cytosine base.

Research Findings

Research involving (E)-5-(2-Chloroethenyl)-2'-deoxycytidine has explored its properties, particularly in comparison to its geometric isomer. A study highlighted that the (E)-isomer of CVDC exhibited different levels of activity compared to its corresponding (Z)-isomer. capes.gov.br Specifically, the (Z)-form of CVDC was found to be markedly less active than the (E)-isomer in certain research contexts. capes.gov.br This finding underscores the significant impact that geometric isomerism can have on the properties and behavior of a chemical compound, even with subtle differences in spatial arrangement around a double bond. Further research has compared the activity of CVDC and related compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). capes.gov.br

Elucidation of Reaction Mechanisms and Isomerization Dynamics in E Configured Systems

Mechanistic Investigations of (E)-Alkene Formation Pathways

The formation of (E)-alkenes can proceed through various reaction pathways, often involving distinct intermediates and transition state geometries that dictate the stereochemical outcome. Understanding these mechanisms is crucial for the controlled synthesis of (E)-alkenes.

Elucidation of Radical and Ionic Intermediates

The formation of alkenes, including those with (E) configuration, can involve both radical and ionic intermediates depending on the reaction conditions and reagents employed. For instance, electrophilic addition reactions to alkenes typically proceed through ionic intermediates, specifically carbocations. fishersci.sefishersci.no The regioselectivity of these additions is often governed by the stability of the intermediate carbocation, as described by Markovnikov's rule. fishersci.sefishersci.no While electrophilic addition to an existing alkene doesn't form a new alkene, understanding ionic intermediates is relevant when considering reactions that might precede or follow alkene formation in a multi-step synthesis.

Radical intermediates are prevalent in reactions such as radical additions to alkenes, for example, the anti-Markovnikov addition of HBr in the presence of peroxides. nih.govfishersci.ca These reactions involve initiation, propagation, and termination steps, with the regioselectivity determined by the stability of the intermediate carbon radical. nih.govfishersci.ca Radical ions, formed via single-electron transfer, can also play a role in alkene functionalization and isomerization processes. nih.govnih.gov

In the context of forming (E)-alkenes, specific reaction pathways like certain variations of the Wittig reaction or Horner-Wadsworth-Emmons reaction are designed to favor the formation of the (E)-isomer through controlled reaction conditions and reagent selection. These reactions often involve intermediates like phosphonium (B103445) ylides or phosphonate (B1237965) carbanions, and their reactions with carbonyl compounds proceed through intermediates (such as oxaphosphetanes) whose decomposition pathway influences the alkene geometry.

Catalytic methods for stereospecific (E)-alkene synthesis, such as the cooperative copper and nickel catalyzed hydroalkylation of terminal alkynes, provide excellent anti-Markovnikov selectivity and lead exclusively to the (E)-alkene product. wikipedia.orgnih.gov Mechanistic studies of such reactions provide evidence for the involvement of specific metal-alkenyl intermediates. wikipedia.orgnih.gov

Characterization of Transition State Geometries

The transition state geometry is a critical factor in determining the stereochemical outcome of alkene-forming reactions. In elimination reactions, such as the E2 mechanism, the relative orientation of the leaving group and the hydrogen being removed in the transition state dictates the alkene geometry. cdutcm.edu.cnuni.luwikidata.org The E2 reaction typically proceeds through an anti-periplanar transition state, where the leaving group and the β-hydrogen are on opposite sides of the C-C bond and in the same plane. cdutcm.edu.cnuni.luwikidata.org This geometry is often favored due to lower steric and electronic repulsion. For cyclic systems, this translates to a requirement for a trans-diaxial arrangement of the leaving group and the hydrogen. wikidata.org While E2 eliminations can yield both (E) and (Z) isomers depending on the substrate, the anti-periplanar geometry is key to understanding the stereospecificity observed.

In addition reactions to alkenes that generate new functional groups (and thus are relevant when considering reactions that might form an alkene in reverse or involve alkene intermediates), the transition state also plays a crucial role in stereochemistry. For example, the anti-addition of halogens to alkenes proceeds through a cyclic halonium ion intermediate, and the subsequent nucleophilic attack occurs from the opposite face, leading to anti stereochemistry in the dihalide product. fishersci.se

For metal-catalyzed alkene formation reactions, the transition state geometries involving the metal center and the organic ligands are crucial for controlling stereoselectivity. Studies characterizing these transition states, often through computational methods or spectroscopic analysis of reaction intermediates, provide insights into how catalysts promote the selective formation of (E)-alkenes. nih.gov

E/Z Isomerization Processes and Configurational Stability

Alkenes with disubstituted or trisubstituted double bonds can exist as (E) and (Z) stereoisomers due to the restricted rotation around the carbon-carbon double bond. The interconversion between these isomers, known as E/Z isomerization, can be induced by thermal or photochemical means.

Factors Influencing Isomerization Barriers

The energy barrier for E/Z isomerization is influenced by several factors, including the degree and nature of substitution on the double bond. Steric hindrance between substituents in the transition state for rotation can significantly raise the isomerization barrier. scribd.com Electronic effects of substituents can also play a role by affecting the electron density of the pi bond and the stability of potential intermediates or transition states. nih.gov

Conjugation with other pi systems, such as aromatic rings or other double bonds, can lower the energy of the excited states, thereby influencing the efficiency of photochemical isomerization. nih.gov For polarized alkenes, substituent effects can lead to increased bond length and a lower barrier for rotation in the excited state. nih.gov The solvent can also impact isomerization rates and equilibrium ratios by stabilizing or destabilizing intermediates or transition states.

Data on isomerization barriers can be determined experimentally through techniques like variable-temperature NMR or kinetics studies, or computationally using quantum mechanical calculations.

| Alkene (Example) | Isomerization Process | Approximate Energy Barrier (kcal/mol) | Notes |

| Stilbene (B7821643) | Thermal E/Z Isomerization | ~62 nih.gov | Barrier for rotation about the double bond in the ground state. |

| Polarized Alkenes | Photochemical E to Z Isomerization | Lower in excited state nih.gov | Barrier influenced by alkene polarization and substituent effects. |

Note: Specific energy barriers for "CVDC, (E)-" are not available. The values provided are representative for general alkene systems.

Stereospecificity in Reactions Involving (E)-Alkenes

Stereospecific reactions are those in which stereoisomeric starting materials react to give stereoisomerically different products. When an (E)-alkene undergoes a stereospecific reaction, the stereochemistry of the product is directly determined by the (E) configuration of the starting material.

Several important classes of reactions involving alkenes are known to be stereospecific. For example, the anti-addition of halogens (like Br₂) to an (E)-alkene yields a specific diastereomer of the vicinal dihalide. fishersci.se Similarly, stereospecific epoxidation and cyclopropanation reactions of (E)-alkenes produce unique diastereomers of the epoxide and cyclopropane (B1198618) products, respectively.

The Diels-Alder reaction, a [4+2] cycloaddition, is another example of a stereospecific transformation. The relative stereochemistry of the substituents in the diene and the dienophile is conserved in the cyclic product. Thus, the reaction of an (E)-configured dienophile with a diene will lead to a specific stereochemical outcome in the cyclohexene (B86901) product.

E2 elimination reactions, as discussed earlier, are also stereospecific, with the anti-periplanar transition state geometry leading to specific alkene isomers depending on the stereochemistry of the alkyl halide starting material. cdutcm.edu.cnuni.luwikidata.org While this section focuses on reactions of (E)-alkenes, the principle of stereospecificity in E2 elimination is relevant to their formation.

The stereochemical outcome of these reactions provides valuable information about their mechanisms. Observing the formation of a single stereoisomeric product (or a predictable mixture of stereoisomers based on the starting material's stereochemistry) is strong evidence for a stereospecific reaction pathway involving defined transition state geometries or intermediates.

| Reaction Type | (E)-Alkene Reactant | Stereospecificity | Product Stereochemistry |

| Halogenation (e.g., with Br₂) | (E)-Alkene | Anti-addition fishersci.se | meso or racemic vicinal dihalide (depends on substitution pattern) |

| Epoxidation | (E)-Alkene | Syn-addition | trans-substituted epoxide |

| Cyclopropanation | (E)-Alkene | Syn-addition | trans-substituted cyclopropane |

| Diels-Alder (with a diene) | (E)-Dienophile | Stereochemistry conserved | Specific cyclohexene diastereomer |

Note: The specific products depend on the substitution pattern of the (E)-alkene.

Understanding the stereospecificity of reactions involving (E)-alkenes is fundamental for designing synthetic routes to complex molecules with desired three-dimensional structures.

Electrophilic Additions to (E)-Alkenes

Electrophilic addition is a fundamental reaction of alkenes, driven by the electron-rich nature of the carbon-carbon pi bond. In this process, an electrophile attacks the double bond, leading to the formation of a new sigma bond and a carbocation intermediate (in many cases), which is subsequently attacked by a nucleophile to yield the addition product. nih.govbiorxiv.orgnih.gov For symmetrical alkenes, the regiochemistry of addition is straightforward. However, for unsymmetrical alkenes like the chloroethenyl group in (E)-CVDC, the regiochemistry often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the alkene that results in the more stable carbocation. nih.govnih.gov

The stereochemical outcome of electrophilic addition to an (E)-alkene is typically anti addition, meaning the electrophile and nucleophile add to opposite faces of the double bond. This occurs because the initial attack by the electrophile often leads to a cyclic intermediate (such as a bromonium or chloronium ion with halogens) or a carbocation that is then attacked from the opposite side by the nucleophile. biorxiv.org For an (E)-alkene, anti addition generally leads to a product with anti stereochemistry at the two newly substituted carbon centers.

Considering the (E)-chloroethenyl group in (E)-CVDC, electrophilic attack would occur at the double bond. The regiochemistry of addition (e.g., with H-X) would be influenced by the chlorine atom, potentially affecting the stability of the intermediate carbocation. The stereochemical outcome of anti addition to the (E)-double bond would result in specific relative stereochemistry at the carbons of the former alkene. While the general principles of electrophilic addition to (E)-alkenes are well-established, specific detailed research findings or data tables describing the electrophilic addition reactions, reaction rates, or stereochemical yields for (E)-CVDC were not found in the conducted literature search.

Stereochemical Control in Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction for the redistribution of carbon-carbon double bonds. hl7.org It involves the reaction of an alkene with a metal alkylidene catalyst, proceeding through a four-membered metallacyclobutane intermediate. hl7.org Stereochemical control, specifically the control over the (E) or (Z) configuration of the product alkene, is a critical aspect of olefin metathesis and has been a significant area of research.

In many cases, early transition metal catalysts (like some Mo and W catalysts) and some ruthenium catalysts tend to favor the formation of the thermodynamically more stable (E)-alkene product, especially under conditions that allow for equilibration. However, significant effort has been directed towards developing catalysts and conditions that provide high stereoselectivity for either the (E) or (Z) isomer. Factors influencing the stereochemical outcome include the catalyst structure, the nature of the alkene substrates, concentration, temperature, and the presence of additives.

Advanced Analytical Methodologies for Characterization of E Isomers

Chromatographic Techniques for Stereoisomer Separation

Chromatography is a fundamental separation technique that distributes components of a mixture between a stationary phase and a mobile phase. youtube.combccampus.canih.gov For stereoisomers, which often have identical physical properties in an achiral environment, specialized chromatographic methods are necessary to achieve resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of stereoisomers. researchgate.netnih.gov Chiral HPLC, specifically, is designed to separate enantiomers by using a chiral stationary phase (CSP). nih.gov The principle relies on the formation of transient, diastereomeric complexes between the isomers and the CSP. These complexes have different energies and stabilities, leading to different retention times on the column and thus, separation. researchgate.net

Several types of CSPs are commercially available, each with different selectivity for various classes of compounds. The choice of CSP and mobile phase is critical for achieving optimal resolution. nih.gov For instance, polysaccharide-based CSPs are widely used due to their broad applicability. nih.gov

Table 1: Common Chiral Stationary Phases (CSPs) in HPLC

| CSP Type | Common Material | Separation Principle |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Formation of diastereomeric complexes via hydrogen bonding, dipole-dipole interactions. |

| Pirkle-type | Small chiral molecules bonded to silica | Pi-pi interactions, hydrogen bonding, and steric hindrance. |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Inclusion complexation, ionic interactions, and hydrogen bonding. |

This table provides an overview of common CSP types and their mechanisms for chiral separation.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. scirp.orgchromatographyonline.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.com

For chiral resolution, SFC is often paired with the same types of chiral stationary phases used in HPLC. The use of CO2 as the primary mobile phase component makes SFC a more environmentally friendly or "green" technique, as it reduces the consumption of toxic organic solvents. scirp.org Modifiers, such as alcohols, are often added to the CO2 to enhance solvating power and improve peak shape.

Table 2: Comparison of SFC and HPLC for Chiral Resolution

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Mobile Phase | Supercritical CO2 with organic modifiers | Organic solvents and/or aqueous buffers |

| Analysis Time | Generally faster due to low viscosity | Can be longer |

| Solvent Consumption | Lower organic solvent use | Higher organic solvent use |

| Efficiency | High, allows for high flow rates | High, but limited by pressure |

| Cost | Can have higher initial instrument cost | Lower initial instrument cost |

| Environmental Impact | Considered "greener" | Less environmentally friendly |

This table compares key features of SFC and HPLC as they relate to the separation of chiral isomers.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. chromatographytoday.comresearchgate.net For the separation of neutral isomers or enantiomers, a chiral selector must be added to the background electrolyte. nih.gov This selector forms transient, diastereomeric complexes with the isomers, which then have different electrophoretic mobilities, allowing for their separation. acs.org

Cyclodextrins are the most frequently used chiral selectors in CE due to their versatility and effectiveness. acs.orgnih.gov The technique is known for its extremely high efficiency, short analysis times, and minimal sample and solvent consumption. chromatographytoday.comnih.gov

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. libretexts.orgvernier.com To separate stereoisomers using GC, a chiral stationary phase is required. These phases are typically based on cyclodextrin (B1172386) derivatives or other chiral selectors coated onto the inside of a capillary column. researchgate.net

The separation mechanism involves differential interactions between the volatile isomers and the chiral stationary phase as they are carried through the column by an inert gas (the mobile phase). nih.govlibretexts.org GC is highly sensitive and can provide excellent resolution of closely related isomers, such as (E) and (Z) isomers, provided they are sufficiently volatile. researchgate.netvurup.sk For non-volatile compounds, derivatization may be necessary to increase their volatility for GC analysis.

Spectroscopic Methods for Stereochemical Assignment

While chromatography separates isomers, spectroscopy provides the detailed structural information needed to definitively assign their stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, including the assignment of stereochemistry. uobasrah.edu.iqresearchgate.net For distinguishing between (E) and (Z) isomers of a compound like Cvdc, (E)-, ¹H NMR is particularly informative.

The key parameters used for assignment are the proton-proton coupling constants (³J) and the Nuclear Overhauser Effect (NOE).

Coupling Constants (³J): The magnitude of the coupling constant between two protons on a double bond is dependent on the dihedral angle between them. For (E)-isomers (trans configuration), the protons are typically anti-periplanar, resulting in a larger coupling constant (typically 12-18 Hz). For (Z)-isomers (cis configuration), the protons are syn-periplanar, leading to a smaller coupling constant (typically 6-12 Hz).

Nuclear Overhauser Effect (NOE): The NOE is a phenomenon where the magnetization of one nucleus is transferred to another through space. An NOE is observed between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. In an (E)-isomer, irradiation of a proton on one side of the double bond will not show an NOE to the proton on the other side. Conversely, in a (Z)-isomer, these protons are on the same side and are close enough in space to produce a mutual NOE signal. This provides unambiguous confirmation of the geometric configuration. acs.org Two-dimensional NMR experiments like NOESY are commonly used to detect these spatial correlations. jeol.com

Table 3: Typical ¹H NMR Parameters for (E)/(Z) Isomer Assignment

| NMR Parameter | (E)-Isomer (trans) | (Z)-Isomer (cis) |

|---|---|---|

| ³J Coupling Constant (H-C=C-H) | 12 - 18 Hz | 6 - 12 Hz |

| Nuclear Overhauser Effect (NOE) | No NOE between vinyl protons | Strong NOE between vinyl protons |

This table summarizes the characteristic NMR data used to differentiate between (E) and (Z) geometric isomers.

Vibrational and Electronic Spectroscopy in Isomer Differentiation

Vibrational and electronic spectroscopy serve as powerful non-destructive tools for distinguishing between (E)- and (Z)- isomers by probing their unique molecular vibrations and electronic transitions. researchgate.netyoutube.com

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule, which are highly sensitive to its geometry. youtube.com For (E)- and (Z)- isomers, differences in symmetry and steric interactions result in distinct vibrational spectra.

(E)-Isomers: In many cases, (E)- isomers possess a higher degree of symmetry (e.g., a center of inversion) compared to their (Z)- counterparts. This symmetry can render certain vibrational modes, such as the C=C stretching, IR-inactive due to the absence of a change in the dipole moment during the vibration. youtube.com These modes, however, are often Raman-active.

(Z)-Isomers: The lower symmetry of (Z)- isomers typically results in the C=C stretching vibration being active in both IR and Raman spectra. youtube.com

The out-of-plane C-H bending vibrations are also diagnostic. (E)- isomers of disubstituted alkenes often show a strong absorption band in the 960-980 cm⁻¹ region in the IR spectrum, which is characteristic of the trans-configuration. In contrast, the corresponding cis-isomer ((Z)-) exhibits a broader absorption band around 675-730 cm⁻¹.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. ethz.ch The spatial arrangement of chromophores in (E)- and (Z)- isomers affects the energy of their molecular orbitals, leading to differences in their absorption spectra.

Generally, the (E)- isomer is thermodynamically more stable due to reduced steric hindrance, which can influence the electronic environment of the chromophore. youtube.com This often results in a shift in the maximum absorption wavelength (λmax) and differences in the molar absorptivity (ε) compared to the (Z)- isomer. For instance, in stilbene (B7821643), the (E)- isomer exhibits a λmax at a longer wavelength and has a higher molar absorptivity than the (Z)- isomer due to its more planar conformation, which allows for greater π-electron conjugation.

| Spectroscopic Technique | Parameter | Typical Observation for (E)-Isomer | Typical Observation for (Z)-Isomer | Reference Example |

|---|---|---|---|---|

| Infrared (IR) Spectroscopy | C=C Stretch | Often weak or absent (if centrosymmetric) | Typically present and observable | 1,2-Dichloroethene |

| Infrared (IR) Spectroscopy | C-H Bend (out-of-plane) | Strong band at ~960-980 cm⁻¹ | Broader band at ~675-730 cm⁻¹ | But-2-ene |

| Raman Spectroscopy | C=C Stretch | Typically strong (if centrosymmetric) | Typically present | 1,2-Dichloroethene |

| UV-Vis Spectroscopy | λmax | Often at a longer wavelength | Often at a shorter wavelength | Stilbene |

| UV-Vis Spectroscopy | Molar Absorptivity (ε) | Generally higher | Generally lower | Stilbene |

X-ray Crystallography for Definitive Solid-State Stereochemical Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing definitive proof of its stereochemistry. springernature.com This technique is particularly valuable for the unambiguous assignment of the (E)- or (Z)- configuration of a double bond in the solid state.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed. This map reveals the precise spatial coordinates of each atom, allowing for the direct visualization of the molecule's geometry and the confirmation of the relative orientation of substituents around the double bond. nih.gov

For a definitive assignment of an (E)- isomer, the crystallographic data will show that the highest priority substituents on each carbon of the double bond are on opposite sides. The Cahn-Ingold-Prelog priority rules are used to assign these priorities. chemistrysteps.comlibretexts.orgdocbrown.info The structural solution from X-ray crystallography provides accurate bond lengths, bond angles, and torsion angles, which constitute irrefutable evidence of the isomeric form present in the crystal.

| Compound | Isomer Determined | Key Crystallographic Finding |

|---|---|---|

| Resveratrol | (E)-Stilbenoid | The crystal structure confirms the trans-configuration of the olefinic double bond, with the two phenyl rings on opposite sides. |

| (E)-1,2-bis(4-pyridyl)ethylene | (E)-isomer | Single-crystal X-ray diffraction shows a planar molecule with a center of inversion, confirming the E-geometry. |

Emerging Trends in Mass Spectrometry for Chiral Analysis

While conventional mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, it generally cannot distinguish between geometric isomers as they have the same mass. nih.govnih.gov However, emerging and advanced MS techniques, often coupled with separation methods, are providing new avenues for isomer differentiation. chromatographyonline.commdpi.com

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govyoutube.comnih.gov Isomers, including (E)- and (Z)- forms, often have different three-dimensional shapes. The more linear or extended (E)- isomer typically travels faster through the drift tube containing a buffer gas compared to the more compact or folded (Z)- isomer. This difference in drift time allows for their separation and individual analysis by the mass spectrometer. The resulting collision cross-section (CCS) value is a characteristic property that can be used to identify and distinguish between isomers. nih.govnih.govfrontiersin.org

Tandem Mass Spectrometry (MS/MS) with Energy-Resolved Dissociation

In tandem mass spectrometry (MS/MS), precursor ions are isolated, fragmented, and the resulting product ions are analyzed. While (E)- and (Z)- isomers may produce similar fragment ions, the relative abundances of these fragments can differ, particularly when subjected to energy-resolved collision-induced dissociation (CID). researchgate.netsci-hub.se By systematically varying the collision energy, differences in the fragmentation pathways and energetics between the isomers can be revealed. sci-hub.se Techniques like electron impact excitation of ions from organics (EIEIO) have also shown promise in distinguishing E/Z isomers based on unique fragmentation patterns. researchgate.net

Photodissociation Mass Spectrometry (UVPD)

Ultraviolet photodissociation (UVPD) is an ion activation method that uses high-energy photons to induce fragmentation. nih.gov This technique can access different fragmentation pathways compared to CID, often leading to unique product ions that are diagnostic for a specific isomer. For example, UVPD can cleave bonds adjacent to a double bond, providing information about its position and the stereochemistry of the substituents. nih.gov

| Technique | Principle of Differentiation | Key Advantage |

|---|---|---|

| Ion Mobility-MS (IM-MS) | Separation based on ion shape and size (Collision Cross-Section) | Provides an additional dimension of separation for isomers with different conformations. nih.govrsc.org |

| Tandem MS (MS/MS) | Differences in fragment ion abundances upon collision-induced dissociation. sci-hub.se | Can be implemented on widely available tandem mass spectrometers. researchgate.net |

| Ultraviolet Photodissociation (UVPD) | Unique fragmentation pathways accessed by high-energy photon absorption. nih.gov | Can provide detailed structural information, including double bond position and geometry. nih.gov |

Computational Chemistry Investigations of E Configured Molecular Systems

Quantum Chemical Methodologies for Energetic and Structural Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the in-depth analysis of molecular electronic structures to determine properties like stability, charge distribution, and reactivity. researchgate.net These methods range from more accessible theories like Density Functional Theory (DFT) to highly accurate but computationally demanding ab initio approaches.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that offers a favorable balance between accuracy and computational cost. youtube.com It is particularly effective for optimizing molecular geometries and exploring the potential energy surface of flexible molecules like (E)-Cvdc. researchgate.net The core principle of DFT is to calculate the electronic energy based on the molecule's electron density rather than a complex many-electron wavefunction. youtube.comscirp.org

In practice, a study of (E)-Cvdc would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This involves selecting a functional (e.g., B3LYP, PBE0, ωB97XD) and a basis set (e.g., 6-311+G*) to approximate the exchange-correlation energy. researchgate.netolemiss.edu For a molecule with multiple rotatable bonds, such as the glycosidic bond and the exocyclic vinyl group in (E)-Cvdc, a conformational search is necessary to identify various stable low-energy structures (conformers). scirp.org The optimized geometries correspond to true energy minima on the potential energy surface, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

The results of such an analysis provide key structural parameters. For (E)-Cvdc, this would include the bond lengths and angles defining the geometry of the chlorovinyl group and its orientation relative to the pyrimidine (B1678525) ring.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=C (vinyl) | 1.34 Å |

| Bond Length | C-Cl (vinyl) | 1.73 Å |

| Dihedral Angle | H-C=C-H (vinyl) | 180.0° |

| Dihedral Angle | C4-C5-C=C (ring-vinyl) | -178.5° |

While DFT is a powerful tool for geometry optimization, higher-level ab initio methods are often required for more accurate energy calculations. These methods are derived directly from theoretical principles without empirical parameters. wikipedia.org Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered "gold standard" methods for their high accuracy in calculating electronic energies. olemiss.eduethz.ch

Due to their significant computational cost, it is common practice to perform single-point energy calculations with these high-level methods on geometries previously optimized using a more cost-effective method like DFT. This approach refines the relative energies of different conformers or isomers, providing a more reliable picture of their thermodynamic stability. For (E)-Cvdc, this would be crucial for accurately determining the energy differences between various conformations of the deoxyribose sugar pucker or orientations around the glycosidic bond.

| Conformer | DFT (B3LYP) Energy | CCSD(T) Refined Energy |

|---|---|---|

| Conformer A (Anti) | 0.00 | 0.00 |

| Conformer B (Syn) | 1.85 | 2.10 |

Analysis of Reaction Pathways and Transition States in Stereoselective Processes

Computational chemistry is essential for exploring the mechanisms of chemical reactions. chemrxiv.org By mapping the potential energy surface, researchers can identify intermediates, transition states, and the minimum energy pathways that connect them. ethz.chacs.org This is particularly important for understanding stereoselective reactions, where one stereoisomer is preferentially formed.

For a molecule like (E)-Cvdc, computational methods could be used to investigate its synthesis or isomerization. For instance, the E/Z isomerization around the double bond is a common process that can be studied computationally. acs.org DFT calculations can locate the transition state for this isomerization, and the calculated activation energy barrier provides insight into the reaction rate. researchgate.netacs.org Such studies can elucidate whether the transformation proceeds through a rotational or an inversion mechanism and can rationalize experimental observations of isomer ratios under different conditions. researchgate.net The identification of all relevant intermediates and elementary reactions is crucial for a complete understanding of a chemical system. ethz.charxiv.org

| Isomerization Pathway | Transition State | Calculated Activation Energy (DFT) |

|---|---|---|

| Direct Rotation | Perpendicular Vinyl | 45.2 |

| Catalyzed Addition-Elimination | Adduct Intermediate | 28.7 |

Predictive Modeling of Spectroscopic Signatures for (E)-Isomers

Computational spectroscopy has become an indispensable tool for interpreting and predicting experimental spectra. unibo.it Theoretical calculations can provide predicted spectroscopic data, such as vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), which aid in the identification and characterization of molecules. olemiss.edujstar-research.com This predictive power is especially useful for distinguishing between stereoisomers like the (E) and (Z) forms of Cvdc, which may have very similar but distinct spectral features.

Time-Dependent DFT (TD-DFT) is a common method for calculating excited-state properties and predicting UV-Vis absorption spectra. nih.gov Calculations of vibrational frequencies can predict the IR spectrum, where differences in the vibrational modes of the chlorovinyl group can distinguish the (E)-isomer. Similarly, NMR chemical shifts and coupling constants can be calculated to help assign experimental spectra and confirm the stereochemistry. Comparing the calculated spectrum of a putative structure with the experimental one is a powerful method for structural verification. researchgate.net

| Spectroscopic Property | Feature | Predicted Value |

|---|---|---|

| IR Frequency | C=C Stretch (vinyl) | 1645 cm-1 |

| 1H NMR Shift | Vinyl H (trans to Cl) | 6.8 ppm |

| UV-Vis Absorption | λmax | 285 nm |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum mechanics methods are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are used to explore the time evolution and conformational dynamics of molecules. wustl.edu MD simulations model a system at the atomic level, solving Newton's equations of motion to follow its trajectory over time. wustl.eduacs.org This provides insight into the flexibility of molecules and the transitions between different conformational states. nih.gov

For a flexible molecule like (E)-Cvdc, MD simulations can reveal the dynamic behavior of the deoxyribose ring (e.g., the equilibrium between different puckered forms) and the rotation around the glycosidic bond. acs.org By simulating the molecule in an explicit solvent (like water), one can study how environmental interactions influence its conformational preferences. The results from MD simulations can generate a conformational ensemble, providing a more realistic picture of the molecule's behavior in solution than a single, static low-energy structure. nih.gov These simulations are crucial for understanding how a molecule's shape and flexibility relate to its biological function or chemical reactivity.

Applications and Specialized Research Frontiers of E Configured Organic Compounds, Including E Cvdc

Integration into Advanced Materials Science

Organic Optoelectronic Materials (OLEDs, OPVs, OFETs) with (E)-Configured Moieties

Organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), rely on the precise control of charge injection, transport, and recombination within thin films of organic semiconductors. The (E)-configuration in π-conjugated molecules, such as stilbene (B7821643) derivatives, is instrumental in tuning these properties. researchgate.netnih.govwikipedia.org

In OLEDs , the efficiency and color of emitted light are dictated by the electronic structure of the emissive layer materials. ossila.comoled.com (E)-configured moieties can extend the π-conjugation of a molecule, leading to tunable emission wavelengths. rsc.org The planarity of the (E)-alkene helps facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. However, strong intermolecular interactions can sometimes lead to aggregation-caused quenching of fluorescence. Molecular design often focuses on balancing extended conjugation for color tuning with sufficient steric bulk to prevent excessive aggregation. For instance, (E)-stilbene derivatives are widely studied for their fluorescent properties and have been incorporated into materials for various optoelectronic applications. researchgate.netwikipedia.org

In OFETs , the performance is characterized by the charge carrier mobility through the semiconductor channel. The ability of (E)-configured molecules to self-assemble into well-ordered crystalline domains is highly advantageous. This structural ordering minimizes defects and grain boundaries, providing efficient pathways for charge transport. Materials incorporating (E)-alkene units are designed to promote favorable solid-state packing, a key factor in achieving high-performance OFETs. mdpi.com

| Device Type | Role of (E)-Configuration | Key Molecular Properties Influenced |

| OLED | Extends π-conjugation, facilitates molecular packing | Emission wavelength, charge transport, quantum efficiency |

| OPV | Broadens light absorption, promotes ordered morphology | Absorption spectrum, energy levels (HOMO/LUMO), charge mobility |

| OFET | Encourages crystalline packing in the solid state | Charge carrier mobility, device stability |

Functional Polymers and Organic Semiconductors Incorporating (E)-Alkenes

The incorporation of (E)-alkene units into polymer backbones is a powerful strategy for creating functional materials with tailored properties. Conjugated polymers, which form the basis of many organic semiconductors, often feature (E)-vinylene linkages connecting aromatic rings. weiyougroup.orgossila.com These linkages enforce a more planar and rigid structure on the polymer chain, which enhances π-orbital overlap along the backbone. This extended conjugation is essential for the delocalization of electrons, leading to lower band gaps and improved charge transport capabilities. mdpi.com

The table below summarizes the impact of incorporating (E)-alkene units on the properties of organic semiconductors.

| Property | Effect of (E)-Alkene Incorporation | Rationale |

| Electronic Band Gap | Generally decreased | Extended π-conjugation along the polymer backbone. |

| Charge Carrier Mobility | Often increased | Planar structure promotes intermolecular π-stacking and efficient charge hopping. |

| Optical Absorption | Red-shifted (to longer wavelengths) | Lower energy required for electronic transitions in highly conjugated systems. |

| Mechanical Properties | Increased rigidity | The double bond restricts conformational freedom of the polymer chain. |

Research in this area focuses on synthesizing novel monomers with (E)-alkene moieties and polymerizing them to create materials for applications ranging from flexible electronics to sensors. mdpi.com The precise control over the stereochemistry of the double bond is crucial, as the presence of (Z)-defects can disrupt the planarity and packing of the polymer chains, ultimately degrading the material's electronic performance.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry looks beyond the individual molecule to study the complex architectures formed through non-covalent interactions. The defined geometry and electronic properties of (E)-configured compounds make them excellent candidates for use as building blocks in the bottom-up construction of these complex systems. nih.govnih.gov

Design of Supramolecular Architectures with (E)-Configured Building Blocks

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures. nih.govacs.org (E)-configured molecules, with their rigid shapes and potential for directional intermolecular interactions (like hydrogen bonding or π-π stacking), can be designed to form specific supramolecular architectures. acs.orgresearchgate.net

For example, amphiphilic molecules containing a rigid (E)-alkene core can self-assemble in water to form various nanostructures, such as nanotubes or vesicles. nih.govacs.org The final morphology of these assemblies can be controlled by tuning the non-covalent interactions, for instance, by changing the counter-ions or responding to external chemical signals. nih.gov This dynamic control over self-assembly is inspired by biological systems and is a key goal in creating advanced, responsive materials. nih.gov The predictable geometry of the (E)-alkene building block is fundamental to achieving this level of control over the final supramolecular structure.

Development of Molecular Machines and Switches based on (E)/(Z) Isomerism

The reversible isomerization between the (E) and (Z) forms of an alkene, often triggered by light (photoisomerization), is the basis for creating molecular-level switches and machines. researchgate.netmdpi.com This process involves a significant change in molecular shape, which can be harnessed to perform work or signal a change in state. nih.gov

Upon absorption of light of a specific wavelength, an (E)-alkene can be converted to the less stable (Z)-isomer. This transformation can be reversed either by light of a different wavelength or by heat. This cycle forms the basis of a binary molecular switch. Stilbene and azobenzene (B91143) derivatives are classic examples of such photoswitches. researchgate.netchemrxiv.org

Recent research has focused on incorporating these switching units into more complex systems to create functional molecular machines. nih.gov For instance, the (E)-(Z) isomerization of an alkene embedded within a rotaxane (a molecule where a ring is threaded onto an axle) can be used to control the position of the ring along the axle. nih.gov This light-induced shuttling motion is a fundamental component of a molecular motor. Similarly, dicyanoethene-based derivatives have been developed as visible-light-driven molecular switches, where the isomerization process leads to a significant change in the molecule's fluorescence, allowing for applications in rewritable optical devices. nih.govcdc.gov

| Feature | (E)-Isomer | (Z)-Isomer |

| Geometry | Elongated, more linear | Bent, compact |

| Stability | Generally more stable | Generally less stable |

| Dipole Moment | Often smaller | Often larger |

| Interconversion | Light or heat can induce isomerization to (Z) | Light can induce isomerization back to (E) |

Advances in Stereoselective Catalysis and Asymmetric Synthesis

The ability to synthesize molecules with precise control over the geometry of double bonds is a cornerstone of modern organic chemistry. The development of stereoselective methods to produce (E)-alkenes is crucial for accessing the advanced materials and molecular systems described above.

Stereoselective synthesis refers to a reaction that preferentially yields one stereoisomer over others. For alkenes, this means controlling the formation of the (E) versus the (Z) isomer. Numerous catalytic methods have been developed to achieve high (E)-selectivity. rsc.orgrsc.org These include:

Alkyne Hydroalkylation: A cooperative dual-catalyst system, for example using copper and nickel, can enable the stereospecific synthesis of a wide range of (E)-alkenes from simple terminal alkynes and alkyl iodides. nih.govacs.org The reaction proceeds with excellent regioselectivity and diastereoselectivity, ensuring the exclusive formation of the (E)-product. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are powerful tools for constructing carbon-carbon bonds. By carefully choosing the catalyst, ligands, and reaction conditions, these methods can be tailored to produce (E)-alkenes with high fidelity.

Alkene Metathesis: This catalytic reaction redistributes fragments of alkenes and is particularly useful for forming trisubstituted and tetrasubstituted (E)-alkenes, which can be challenging to synthesize using other methods.

Asymmetric synthesis goes a step further, aiming to create chiral molecules with a preference for one enantiomer (non-superimposable mirror image). nih.govpnas.org While the (E)/(Z) isomerism of an alkene does not itself make a simple molecule chiral, the synthesis of alkenes that also contain chiral centers is of great importance. Recent advances have combined stereoselective alkene synthesis with asymmetric catalysis. For example, photoinduced nickel catalysis has been used for the enantioselective C(sp³)–H alkenylation of alkylarenes, allowing for the stereodivergent synthesis of both (E)- and (Z)-alkenes that bear an adjacent stereocenter. acs.org Such methods, which create both a specific alkene geometry and a chiral center in a single transformation, represent a significant frontier in synthetic chemistry. nih.govacs.orgrsc.org

Academic Research on Dichloro(2-chlorovinyl)arsine, (E)- [(E)-CVDC]

Dichloro(2-chlorovinyl)arsine, commonly known as Lewisite, is a potent organoarsenic chemical warfare agent. researchgate.netbritannica.com The (E)-isomer of this compound, referred to as (E)-CVDC or Lewisite-1 (L-1), is the primary component in standard Lewisite formulations. researchgate.netnrt.org Due to its hazardous nature, a significant body of academic research has been dedicated to understanding its properties, developing reliable detection and decontamination methods, and creating effective countermeasures. This research is critical for both military and civilian preparedness against potential exposure scenarios. The focus of modern research extends beyond simple neutralization to encompass advanced analytical techniques for environmental and biological monitoring, innovative decontamination materials and strategies, and a fundamental understanding of its chemical reactivity to inform the development of targeted medical treatments. researchgate.netuab.edu

Research into Advanced Detection Methodologies

The effective detection of (E)-CVDC and its degradation products is paramount for verifying exposure, assessing environmental contamination, and ensuring the efficacy of decontamination procedures. Research has focused on developing highly sensitive and selective analytical methods capable of identifying these compounds in various matrices, including environmental and biological samples.

Key hydrolysis and oxidation products of (E)-CVDC that are often targeted for detection include (2-chlorovinyl)arsonous acid (CVAA), 2-chlorovinylarsine oxide (Lewisite oxide or CVAO), and (2-chlorovinyl)arsonic acid (CVAOA). epa.govnih.gov The challenge lies in the fact that no single method is currently known to be suitable for the analysis of all three primary Lewisite constituents (L-1, L-2, and L-3) along with their various hydrolysis and oxidation products simultaneously. epa.gov

Modern analytical chemistry has provided several advanced techniques for this purpose. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has been established as a powerful tool for analyzing chemical warfare agents and their degradation products. researchgate.net For improved sample preparation, especially from environmental matrices, solid-phase microextraction (SPME) has been investigated as a rapid, solventless alternative to traditional liquid-liquid extraction. researchgate.net

Liquid chromatography is another cornerstone of detection research. High-resolution accurate mass spectrometry (LC-HRMS) is used to screen for and quantify these compounds. researchgate.net A specific, quantitative method has been developed for the determination of the metabolite CVAOA in human urine using solid-phase extraction (SPE) followed by dual-column liquid chromatography-isotope dilution tandem mass spectrometry (LC-MS/MS). nih.gov This high-throughput method is crucial for emergency response scenarios, capable of processing over 240 samples per day with a method detection limit of 3.3 µg/L (as CVAA). nih.gov

| Detection Technique | Target Analytes | Sample Matrix | Key Features |

| GC-MS/MS | CWAs and degradation products | Environmental | High sensitivity and selectivity. researchgate.net |

| LC-HRMS | CWAs and degradation products | Environmental/Biological | Screening and quantification capabilities. researchgate.net |

| SPE-LC-MS/MS | (2-chlorovinyl)arsonic acid (CVAOA) | Human Urine | High-throughput (>240 samples/day), quantitative, low detection limit (3.3 µg/L). nih.gov |

| SPME (pre-treatment) | CWAs and degradation products | Environmental | Rapid, solventless sample preparation for chromatography. researchgate.net |

Development of Chemical Decontamination Strategies

Effective decontamination is critical to mitigate the harm caused by (E)-CVDC by neutralizing the agent and removing the resulting toxic arsenic compounds. epa.gov Research into decontamination strategies aims to identify reagents and methods that can rapidly and completely convert (E)-CVDC and its vesicant hydrolysis products, like CVAA, into non-toxic, stable substances. epa.gov A comprehensive decontamination strategy must also address the removal of residual arsenic, which remains toxic regardless of the parent compound's degradation. epa.gov

Decontamination approaches can be broadly categorized based on their chemical action, primarily hydrolysis and oxidation.

Hydrolysis-Based Decontamination : (E)-CVDC reacts with water, hydrolyzing to form hydrochloric acid and 2-chlorovinyl arsonous acid (CVAA), which can further convert to 2-chlorovinyl arsine oxide (CVAO). epa.govcdc.gov Both CVAA and CVAO are also vesicants. epa.gov In basic (alkaline) media, such as alcoholic caustic or carbonate solutions, the reaction proceeds further to produce acetylene (B1199291) and trisodium (B8492382) arsenate. cdc.govnih.gov This approach effectively destroys the original organoarsenic structure.

Oxidation-Based Decontamination : Oxidizing agents are commonly used for chemical warfare agent decontamination. Household bleach (sodium hypochlorite) can be used to decontaminate (E)-CVDC. nih.gov Oxidation of the trivalent arsenic in (E)-CVDC and its hydrolysis products yields pentavalent arsenic compounds, such as (2-chlorovinyl)arsonic acid (CVAOA). nrt.org Arsenic (V) compounds are generally considered less toxic than the corresponding arsenic (III) compounds. nrt.org

The choice of decontaminant and method depends on the contaminated surface (e.g., equipment, terrain, or personnel). For instance, liquid decontaminants are applied to surfaces, and the reaction time is a critical factor in determining efficacy. epa.gov Research has shown that repeating the decontamination process multiple times can significantly improve the removal of residual contaminants. researchgate.net

| Decontaminating Agent/Method | Chemical Principle | Resulting Products | Notes |

| Water | Hydrolysis | Hydrochloric acid, 2-chlorovinyl arsonous acid (CVAA), 2-chlorovinyl arsine oxide (CVAO) | Hydrolysis products are also toxic vesicants. epa.gov |

| Alcoholic Caustic/Carbonate Solutions | Alkaline Hydrolysis | Acetylene, Trisodium arsenate | Caution is advised as flammable acetylene gas is produced. cdc.govnih.gov |

| Sodium Hypochlorite (Bleach) | Oxidation | Arsenic (V) compounds (e.g., CVAOA), other degradation products | A common and effective decontamination agent. nrt.orgnih.gov |

| Decontaminating Agent DS2 | Neutralization | Not specified | A standard military decontaminant. nih.gov |

Fundamental Chemical Research for Countermeasure Development

The development of effective medical countermeasures against (E)-CVDC exposure is a primary goal of fundamental chemical and toxicological research. The systemic toxicity of (E)-CVDC is attributed to its arsenic component, specifically the trivalent arsenic atom. nih.gov This arsenic moiety readily binds to sulfhydryl groups in proteins and enzymes, disrupting critical cellular processes like pyruvate (B1213749) oxidation and ultimately leading to cell death. nih.gov

The traditional antidote for Lewisite poisoning is dimercaprol, also known as British Anti-Lewisite (BAL). cdc.govnih.gov BAL is a chelating agent that contains two sulfhydryl groups, which preferentially bind to the arsenic in (E)-CVDC, forming a stable complex that can be excreted from the body. cdc.gov However, BAL is not considered highly effective and possesses its own significant toxicity, limiting its utility. uab.edu

Recognizing these limitations, current research efforts are focused on understanding the precise molecular mechanisms of (E)-CVDC-induced injury to develop mechanism-based, highly efficacious medical countermeasures. uab.edu Research centers, such as the UAB Research Center for Excellence in Arsenicals, are dedicated to this mission. uab.edu The goal is to move beyond simple chelation and develop antidotes that can block the specific pathways leading to cutaneous, pulmonary, and renal damage observed after exposure. uab.edu This involves:

Characterizing animal models to study the acute and delayed multi-organ damage following skin exposure. uab.edu

Defining the molecular pathogenesis of arsenical toxicity to identify novel therapeutic targets. uab.edu

Synthesizing and testing new compounds that may offer better efficacy and a more favorable safety profile than existing treatments like BAL.

This fundamental research into the reactivity and biological interactions of (E)-CVDC is essential for the design and development of the next generation of medical countermeasures to protect against this chemical threat. uab.edu

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing (E)-Cvdc with high stereochemical purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading, solvent polarity) to favor the (E)-isomer. Use techniques like column chromatography for purification and monitor stereochemistry via H-NMR (coupling constants) or HPLC with chiral columns. Replicate procedures from peer-reviewed studies but validate purity through melting point analysis and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing (E)-Cvdc?

- Methodological Answer : Combine UV-Vis spectroscopy (to confirm π-conjugation), IR (for functional groups), and C-NMR (to assign stereochemistry). Pair with GC-MS or LC-MS to verify molecular weight and purity. Cross-reference data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. How to design a stability study for (E)-Cvdc under varying environmental conditions?

- Methodological Answer : Expose samples to controlled stressors (light, heat, humidity) and track degradation via kinetic studies. Use Arrhenius plots to predict shelf life. Compare stability against the (Z)-isomer to identify isomer-specific degradation pathways. Include control groups and triplicate measurements for reproducibility .

Advanced Research Questions

Q. How can contradictory thermodynamic data for (E)-Cvdc in literature be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of published datasets, noting experimental variables (e.g., solvent, calibration standards). Replicate key studies under standardized conditions. Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to assess variability. Collaborate with computational chemists to model thermodynamic parameters and identify outliers .

Q. What strategies mitigate batch-to-batch variability in (E)-Cvdc synthesis for large-scale studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles: define Critical Process Parameters (CPPs) via factorial design experiments. Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring. Document deviations rigorously and correlate with analytical outcomes (e.g., crystallinity, yield) .

Q. Which computational models best predict the reactivity of (E)-Cvdc in catalytic systems?

- Methodological Answer : Combine molecular docking (for ligand-target interactions) and MD simulations (for conformational dynamics). Validate predictions with experimental kinetic data (e.g., turnover frequency, activation energy). Benchmark against analogous compounds to refine force fields or DFT functionals .

Data Analysis & Interpretation

Q. How to address inconsistencies in reported bioactivity data for (E)-Cvdc across cell-based assays?

- Methodological Answer : Standardize assay conditions (cell line, passage number, incubation time). Perform dose-response curves with positive/negative controls. Use cheminformatics tools (e.g., PubChem Activity Score) to compare bioactivity trends. Investigate off-target effects via proteomic profiling or siRNA screens .

Experimental Design Tables

Table 1 : Comparison of Synthesis Methods for (E)-Cvdc

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference ID |

|---|---|---|---|---|---|

| Wittig Reaction | Pd/C | THF | 78 | 95 | |

| Sonogashira Coupling | CuI/Pd(PPh₃)₄ | DMF | 85 | 98 |

Table 2 : Stability Study Design for (E)-Cvdc

| Condition | Temperature (°C) | Humidity (%) | Duration (Days) | Degradation Metric |

|---|---|---|---|---|

| Accelerated Aging | 40 | 75 | 30 | HPLC Peak Area |

| Dark Control | 25 | 50 | 30 | NMR Integration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.